An In-Depth Technical Guide to 1-(2-Aminopropoxy)-4-fluorobenzene hydrochloride
An In-Depth Technical Guide to 1-(2-Aminopropoxy)-4-fluorobenzene hydrochloride
A Note to Our Audience of Researchers, Scientists, and Drug Development Professionals:
Following a comprehensive search of scientific literature, patent databases, and chemical supplier information, it has been determined that detailed technical data regarding the synthesis, mechanism of action, pharmacological profile, and toxicological properties of 1-(2-Aminopropoxy)-4-fluorobenzene hydrochloride (CAS No: 1193389-16-0) is not extensively available in the public domain. This compound is primarily available as a research chemical, and as such, its biological activities and potential applications are not yet fully characterized or disclosed in peer-reviewed publications.
This guide will therefore focus on presenting the available chemical and physical data, placing the molecule in the context of related structures with known biological activity, and outlining the necessary experimental workflows that would be required to elucidate its properties. This approach is designed to provide a foundational understanding for researchers interested in investigating this compound further.
Part 1: Chemical Identity and Physicochemical Properties
1-(2-Aminopropoxy)-4-fluorobenzene hydrochloride is a primary amine derivative with a fluorinated aromatic ring. The hydrochloride salt form suggests increased water solubility and stability, which is a common strategy in drug development for improving the handling and formulation of amine-containing compounds.
Table 1: Physicochemical Properties of 1-(2-Aminopropoxy)-4-fluorobenzene hydrochloride
| Property | Value | Source |
| CAS Number | 1193389-16-0 | [1][2] |
| Molecular Formula | C₉H₁₂FNO・HCl | [1] |
| Molecular Weight | 205.65 g/mol | [1] |
| Appearance | Not specified in available literature (typically a solid) | - |
| Solubility | Not specified in available literature | - |
| Melting Point | Not specified in available literature | - |
| Boiling Point | Not specified in available literature | - |
Part 2: Hypothetical Synthesis and Required Analytical Validation
While a specific, published synthesis for 1-(2-Aminopropoxy)-4-fluorobenzene hydrochloride was not found, a plausible synthetic route can be proposed based on standard organic chemistry principles. This hypothetical pathway serves as a framework for its potential laboratory preparation.
Proposed Synthetic Pathway
A likely synthetic approach would involve the nucleophilic substitution of a suitable starting material with 2-aminopropanol, followed by salt formation. A possible route is outlined below:
Caption: Proposed synthetic route for 1-(2-Aminopropoxy)-4-fluorobenzene hydrochloride.
Experimental Protocol: Synthesis Validation
Any synthesis of this compound would require rigorous analytical validation to confirm its identity and purity.
Step-by-Step Validation Workflow:
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Reaction Monitoring: Utilize Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the progress of each synthetic step.
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Purification: Employ column chromatography or recrystallization to isolate the final product.
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Structural Confirmation:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR should confirm the presence of protons on the aromatic ring, the aminopropoxy chain, and their respective integrations and splitting patterns.
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¹³C NMR will identify all unique carbon atoms in the molecule.
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¹⁹F NMR is crucial to confirm the presence and chemical environment of the fluorine atom.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the parent compound, corresponding to its molecular formula.
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Purity Assessment:
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High-Performance Liquid Chromatography (HPLC): Determine the purity of the final compound by assessing the peak area of the main component relative to any impurities.
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Elemental Analysis: Confirm the percentage composition of Carbon, Hydrogen, Nitrogen, and Halogen to ensure it aligns with the theoretical values for the hydrochloride salt.
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Part 3: Potential Pharmacological Relevance and Investigational Pathways
The structural motifs within 1-(2-Aminopropoxy)-4-fluorobenzene hydrochloride, namely the fluorinated phenyl ring and the aminopropoxy chain, are present in various biologically active molecules. This suggests that the compound could be a valuable building block or a candidate for screening in several therapeutic areas.
Structural Analogs and Their Activities
Derivatives of aminophenoxy and related structures have been explored for a range of biological activities, including as local anesthetics.[3] The presence of a fluorine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties by altering its metabolic stability, lipophilicity, and binding interactions with biological targets.
Workflow for Pharmacological Profiling
To elucidate the potential therapeutic applications of this compound, a systematic pharmacological investigation would be necessary.
Caption: A logical workflow for the pharmacological evaluation of a novel chemical entity.
Detailed Experimental Steps:
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Primary Screening: The compound would first be subjected to broad panel screening against a diverse set of biological targets (e.g., receptors, enzymes, ion channels) to identify any potential "hits."
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Hit-to-Lead Optimization: If a promising activity is identified, medicinal chemistry efforts would focus on synthesizing analogs to improve potency, selectivity, and drug-like properties.
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In Vivo Efficacy: Promising lead compounds would be tested in relevant animal models of disease to establish proof-of-concept.
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ADME/Tox Studies: Comprehensive absorption, distribution, metabolism, and excretion (ADME) studies, along with detailed toxicological assessments, would be required to evaluate the compound's suitability as a drug candidate.
Part 4: Safety and Handling
Given the lack of specific toxicological data for 1-(2-Aminopropoxy)-4-fluorobenzene hydrochloride, it must be handled with the standard precautions for a research chemical of unknown toxicity.
General Safety Precautions:
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
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Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.
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Avoid Contact: Avoid contact with skin, eyes, and clothing.
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Ingestion and Inhalation: Do not ingest or inhale the compound.
Conclusion
1-(2-Aminopropoxy)-4-fluorobenzene hydrochloride represents a chemical entity with potential for further investigation in the field of drug discovery. While current publicly available information is limited to its basic chemical identity, its structural features suggest that it could serve as a valuable scaffold or starting point for the development of novel therapeutic agents. The workflows and methodologies outlined in this guide provide a comprehensive framework for researchers to systematically explore the synthesis, validation, and biological activity of this compound. As with any novel chemical, a rigorous and cautious approach is paramount to unlocking its potential scientific value.
References
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LookChem. 2-Fluoro-4-isopropoxyaniline hydrochloride. [Link]
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Molbase. 2-{[(3-phenoxyphenyl)methyl]amino}acetamide hydrochloride. [Link]
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RSC Publishing. Synthesis and biological activities of local anesthetics. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. 1197974-38-1,2-{[(3-phenoxyphenyl)methyl]amino}acetamide hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. Synthesis and biological activities of local anesthetics - RSC Advances (RSC Publishing) [pubs.rsc.org]
